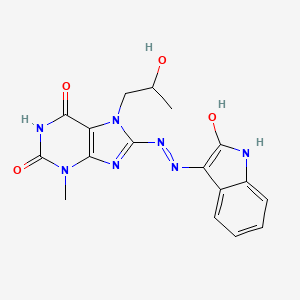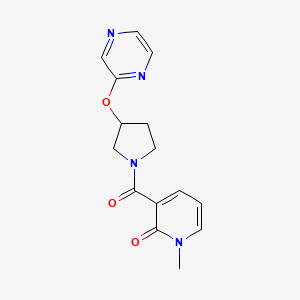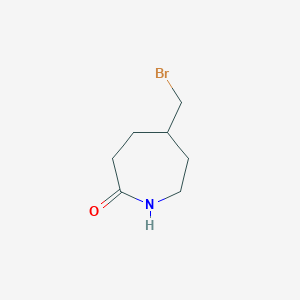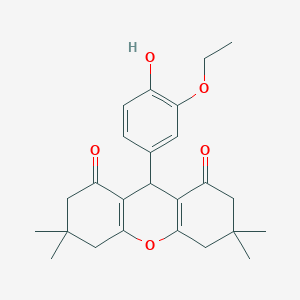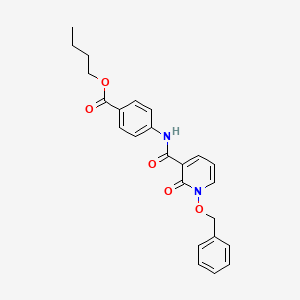
1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorination Techniques and Reagents
A study by Umemoto et al. (2010) discussed the synthesis and properties of substituted phenylsulfur trifluorides, highlighting their high stability and effectiveness as deoxofluorinating agents. These agents are particularly noteworthy for their superior utility in converting alcohols, aldehydes, and other functional groups into their fluorinated counterparts, showcasing their potential in the synthesis of complex fluorinated molecules (Umemoto, Singh, Xu, & Saito, 2010).
Catalytic Fluoromethylation
Koike and Akita (2016) highlighted the role of photoredox catalysis in fluoromethylation reactions, emphasizing the development of new protocols for tri- and difluoromethylation. The study underscores the importance of fluoromethyl groups in pharmaceuticals and agrochemicals, and how photoredox catalysis serves as a tool for efficient and selective fluoromethylation, opening new avenues for the synthesis of fluorinated compounds (Koike & Akita, 2016).
Fluoroiodane Reagent Activation
Minhas et al. (2018) demonstrated the efficacy of hexafluoroisopropan-2-ol in promoting fluorinations with a hypervalent fluoroiodane reagent. This study presents a metal-free and transition metal-free approach to fluorination, simplifying the process and potentially reducing the environmental impact of fluorination reactions (Minhas, Riley, Stuart, & Urbonaite, 2018).
Microwave-Assisted Fluorination
Thvedt et al. (2009) explored a microwave-assisted method for the fluorination of 1-arylethanones, which results in the formation of 1-aryl-2-fluoroethanones. This method showcases the advantages of microwave irradiation in organic synthesis, such as reduced reaction times and lower reagent consumption, which could be beneficial for the large-scale production of fluorinated compounds (Thvedt, Fuglseth, Sundby, & Hoff, 2009).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJJVRVLAAIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
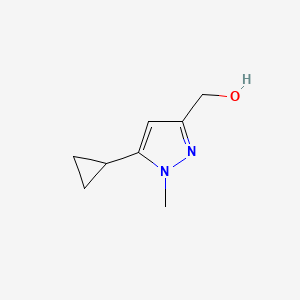
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)
